Ethyl 3-amino-4-chloro-2-nitrobenzoate
Overview
Description
Ethyl 3-amino-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-chlorobenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Reduction: Ethyl 3-amino-4-chloro-2-aminobenzoate.
Substitution: Ethyl 3-amino-4-substituted-2-nitrobenzoate.
Oxidation: Ethyl 3-nitroso-4-chloro-2-nitrobenzoate.
Scientific Research Applications
Ethyl 3-amino-4-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-chloro-2-nitrobenzoate depends on its interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways. For example, the amino group can form hydrogen bonds with proteins, while the nitro group can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-bromo-2-nitrobenzoate
- Ethyl 3-amino-4-fluoro-2-nitrobenzoate
- Ethyl 3-amino-4-iodo-2-nitrobenzoate
Uniqueness
Ethyl 3-amino-4-chloro-2-nitrobenzoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity compared to its bromo, fluoro, and iodo analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 3-amino-4-chloro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBZFACGPUTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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